2-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H17ClN4OS |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-[(E)-[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C20H17ClN4OS/c1-12-17(20(26)25(24-12)14-8-6-13(21)7-9-14)11-23-19-16(10-22)15-4-2-3-5-18(15)27-19/h6-9,11,24H,2-5H2,1H3/b23-11+ |
InChI Key |
RMQCFGRVFBAWCB-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)/C=N/C3=C(C4=C(S3)CCCC4)C#N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=C(C4=C(S3)CCCC4)C#N |
Origin of Product |
United States |
Biological Activity
The compound 2-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.95 g/mol. It features a unique combination of pyrazole and benzothiophene moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.95 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing the pyrazole ring have shown efficacy against various cancer cell lines. The presence of electron-withdrawing groups, such as chlorine in the phenyl ring, enhances cytotoxicity by increasing the compound's reactivity towards biological targets .
Case Study:
In a study examining the antiproliferative effects of pyrazole derivatives on human liver carcinoma cells (HepG2), it was found that compounds with similar structural motifs demonstrated IC50 values in the low micromolar range. The SAR analysis indicated that modifications to the phenyl ring significantly influenced activity .
Anticonvulsant Activity
Compounds similar to the target molecule have also been evaluated for their anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems or ion channels in neurons. The incorporation of specific functional groups can enhance binding affinity to GABA receptors or sodium channels .
Research Findings:
A derivative exhibiting potent anticonvulsant activity was identified through screening against the maximal electroshock seizure model in rodents. The compound showed a dose-dependent reduction in seizure duration and frequency .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in cancer cell proliferation or neurotransmitter metabolism.
- Receptor Modulation: Interaction with specific receptors can lead to altered signaling pathways that affect cell survival and apoptosis.
- DNA Interaction: Some studies suggest that pyrazole-containing compounds can intercalate into DNA, disrupting replication and transcription processes.
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the core structure impact biological activity:
- Chlorine Substitution: Enhances lipophilicity and improves cellular uptake.
- Pyrazole Ring Modifications: Altering substituents on the pyrazole ring can modulate potency against specific targets.
| Modification | Effect on Activity |
|---|---|
| Chlorine at para position | Increases cytotoxicity |
| Methyl substitution | Modulates receptor affinity |
| Benzothiophene linkage | Enhances overall bioactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
